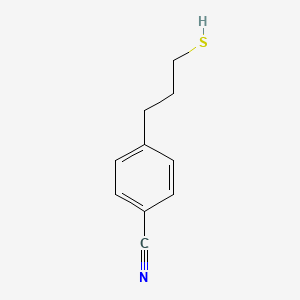
4-(3-Mercaptopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Sulfanylpropyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a 3-sulfanylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-sulfanylpropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(3-sulfanylpropyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Sulfanylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzonitrile derivatives
Aplicaciones Científicas De Investigación
4-(3-Sulfanylpropyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 4-(3-sulfanylpropyl)benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparación Con Compuestos Similares
- 4-(3-Sulfanylpropyl)benzamide
- 4-(3-Sulfanylpropyl)benzoic acid
- 4-(3-Sulfanylpropyl)benzyl alcohol
Comparison: 4-(3-Sulfanylpropyl)benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Propiedades
Fórmula molecular |
C10H11NS |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
4-(3-sulfanylpropyl)benzonitrile |
InChI |
InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 |
Clave InChI |
OGOGZFOJEAJAER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCS)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


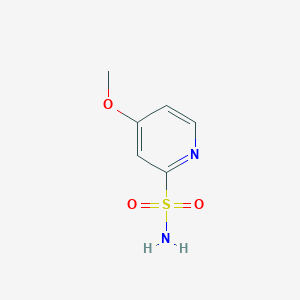
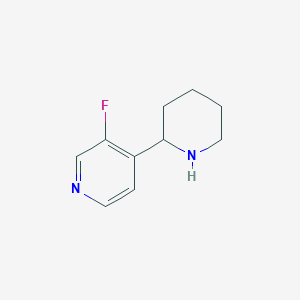
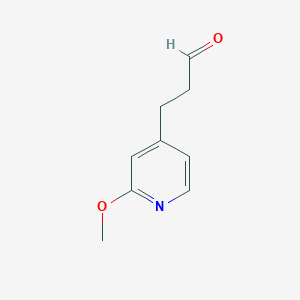
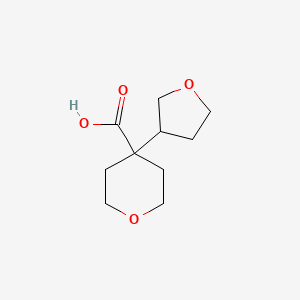

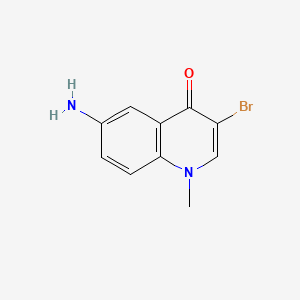
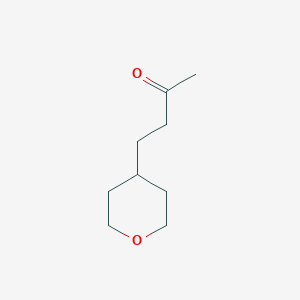

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
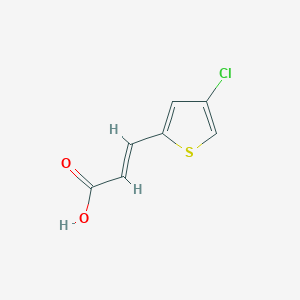
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)


![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
